molecular formula C16H12N2O B571341 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde CAS No. 112009-28-6

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

Cat. No. B571341
M. Wt: 248.285
InChI Key: KUMVINZWWAVEME-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C16H12N2O . It has a molecular weight of 248.2836 . This compound is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A yield of 80% was reported in one of the synthesis processes .


Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C16H12N2O/c19-12-14-11-16 (13-7-3-1-4-8-13)18 (17-14)15-9-5-2-6-10-15/h1-12H .


Physical And Chemical Properties Analysis

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a yellow solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Antimicrobial Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, specifically 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, have been synthesized and evaluated for their antimicrobial activities .
  • Methods of Application : The reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives yielded the corresponding N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides . These products underwent Friedel-Crafts acylations with arenes to afford compounds .
  • Results : The new compounds were evaluated for antimicrobial activities against Gram (-), Gram (+) bacteria and two yeasts using the disc diffusion method. N,N-Dimethylhydrazide derivative is the most active compound of the series .

Synthesis Strategies and Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrazoles, including 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Cytotoxic Activity

  • Scientific Field : Pharmacology
  • Application Summary : Certain derivatives of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde have shown potential cytotoxic activity .
  • Methods of Application : The structure-activity relationship (SAR) study reveals that the derivatives embedded electron-donating and electron-withdrawing groups .
  • Results : The derivatives exhibited more potential cytotoxic activity compared to standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .

properties

IUPAC Name

1,5-diphenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMVINZWWAVEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695774
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

CAS RN

112009-28-6
Record name 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
M Nayak, S Batra - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A new approach for the synthesis of novel annulated‐pyrazoles is presented. This protocol includes an intermolecular condensation followed by a copper‐mediated intramolecular CN …
Number of citations: 24 onlinelibrary.wiley.com
S Sharma, V Singh - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Over the last decade, the synthetic chemist's community has attracted attention towards aldo‐x precursors due to their versatility to afforded variety of heterocyclic frameworks. The aldo‐…
Number of citations: 2 onlinelibrary.wiley.com
Y Nandurkar, A Shinde, MR Bhoye, S Jagadale… - ACS …, 2023 - ACS Publications
A new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (10a–ab) have been synthesized by a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide (…
Number of citations: 4 pubs.acs.org
WS Hamama, AE Hassanien… - Journal of …, 2016 - Wiley Online Library
A series of α,β‐unsaturated ketones containing quinolone moieties 2, 3, 4, 5, 6 were synthesized by condensation of 7‐methoxyquinoline‐2,4(1H,3H)‐dione (1) with different aryl …
Number of citations: 14 onlinelibrary.wiley.com
M Nayak, N Rastogi, S Batra - 2012 - Wiley Online Library
An efficient copper‐catalyzed cascade reaction of 4‐iodopyrazolecarbaldehydes and 4‐iodopyrazolecarboxamides with substituted amidines for the preparation of substituted pyrazolo[…
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
Pyrazolo[4,3-d]pyrimidine, a fused heterocycle bearing pyrazole and pyrimidine portions has gained a significant attention in the field of bioorganic and medicinal chemistry. Pyrazolo[4,…
Number of citations: 35 www.sciencedirect.com
HM Refat, KS Mohamed - Heterocyclic Communications, 2015 - degruyter.com
New 3-aryl-pyrido[2,1-b][1,3]benzothiazole derivatives 2a–e were synthesized in excellent yields via the reaction of benzothiazoleacetonitrile (1) with different aromatic aldehydes. The …
Number of citations: 7 www.degruyter.com
XF Wu, Z Wang - 2016 - books.google.com
Transition Metal-Catalyzed Pyrimidine Synthesis: Transition Metal-Catalyzed Heterocycle Synthesis Series provides an overview of pyrimidine, describing properties of these …
Number of citations: 10 books.google.com
S Nag, V Singh, S Batra - 2007 - dkr.cdri.res.in
Results of the study to assess the difference in reactivity of the formyl group present at various positions in substituted pyrazolecarbaldehydes for the Baylis-Hillman reaction under the …
Number of citations: 23 dkr.cdri.res.in

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